molecular formula C11H15NO2 B2658889 N-(2-(furan-3-yl)ethyl)pent-4-enamide CAS No. 1797289-91-8

N-(2-(furan-3-yl)ethyl)pent-4-enamide

Cat. No. B2658889
M. Wt: 193.246
InChI Key: MGFTVLREJONEPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Scientific Research Applications

Structural Insights and DNA Binding

A study on 2,5-Bis(4-guanylphenyl)furan, a minor groove binding drug with a furan moiety, showcases its enhanced DNA-binding affinity compared to similar compounds. The furan derivative exhibits tighter binding to DNA sequences due to direct hydrogen bond interactions, suggesting potential applications in drug design and molecular biology (Laughton et al., 1995).

Antibacterial Activity

Enaminone complexes of zinc and iron, including those with furan derivatives, have been studied for their antibacterial action against Escherichia coli and Staphylococcus aureus. The research highlights the potential of furan-based compounds in developing new bactericides (Mahmud et al., 2010).

Sustainable Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides offer a sustainable alternative to traditional polyamides, with applications in high-performance materials. These compounds, such as poly(octamethylene furanamide) (PA8F), demonstrate promising mechanical and thermal properties, supporting their use in commercial applications (Jiang et al., 2015).

Thermoset Materials

Comb-shaped aromatic polyamides with furan groups prepared from furan-containing diacids show reversible crosslinking via Diels-Alder chemistry. This feature enables the recycling of polyamide materials, underscoring the environmental benefits and potential in creating sustainable thermoset plastics (Luo et al., 2018).

Catalysis and Synthesis

Palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones forms multisubstituted furans, highlighting the versatility of furan derivatives in organic synthesis and potential pharmaceutical applications (Lu et al., 2014).

Bioactive Compounds

Furan derivatives have been synthesized with anti-bacterial activities against drug-resistant bacteria, indicating their potential in addressing antibiotic resistance. Computational approaches validate the biological activity of these compounds, suggesting furan derivatives as promising leads for drug development (Siddiqa et al., 2022).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-4-11(13)12-7-5-10-6-8-14-9-10/h2,6,8-9H,1,3-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFTVLREJONEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)ethyl)pent-4-enamide

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